molecular formula C7H5BrN4O B2470478 3-(5-Bromopyridin-2-yl)-1,4-dihydro-1,2,4-triazol-5-one CAS No. 1566681-34-2

3-(5-Bromopyridin-2-yl)-1,4-dihydro-1,2,4-triazol-5-one

Cat. No.: B2470478
CAS No.: 1566681-34-2
M. Wt: 241.048
InChI Key: ZHCKDKPEROZILU-UHFFFAOYSA-N
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Description

3-(5-Bromopyridin-2-yl)-1,4-dihydro-1,2,4-triazol-5-one is a heterocyclic compound that features a bromopyridine moiety attached to a triazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromopyridin-2-yl)-1,4-dihydro-1,2,4-triazol-5-one typically involves the reaction of 5-bromo-2-aminopyridine with appropriate reagents to form the triazolone ring. One common method involves the cyclization of 5-bromo-2-aminopyridine with formamide under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyridin-2-yl)-1,4-dihydro-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different triazolone derivatives .

Mechanism of Action

The mechanism of action of 3-(5-Bromopyridin-2-yl)-1,4-dihydro-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The triazolone ring can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity . These interactions can lead to the inhibition of key biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromopyridin-2-yl)-1,4-dihydro-1,2,4-triazol-5-one is unique due to its specific combination of a bromopyridine moiety and a triazolone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(5-bromopyridin-2-yl)-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4O/c8-4-1-2-5(9-3-4)6-10-7(13)12-11-6/h1-3H,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCKDKPEROZILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C2=NNC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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